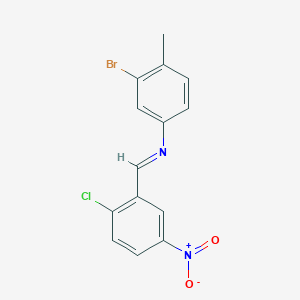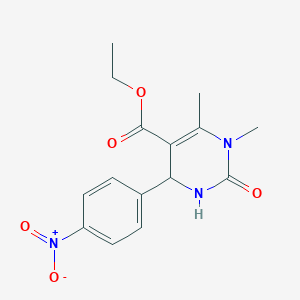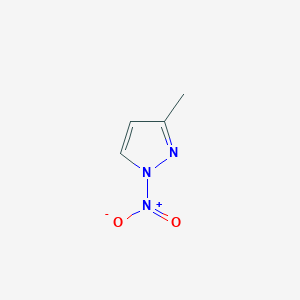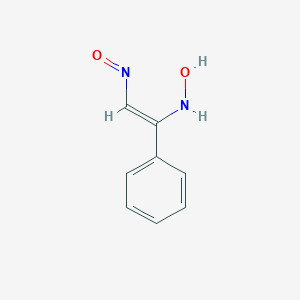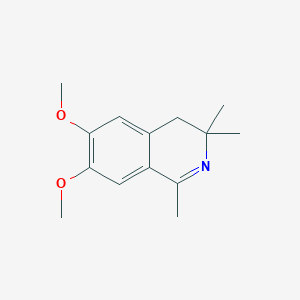
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline, also known as Huperzine A, is a naturally occurring alkaloid compound derived from the Huperzia serrata plant. It has been used in traditional Chinese medicine for centuries to treat various ailments, including fever, inflammation, and cognitive impairment. In recent years, Huperzine A has gained attention for its potential as a treatment for Alzheimer's disease and other cognitive disorders.
Mechanism Of Action
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A works by inhibiting the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, including memory, attention, and learning. By increasing acetylcholine levels, 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A is thought to improve cognitive function in individuals with Alzheimer's disease and other cognitive disorders.
Biochemical And Physiological Effects
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A has been shown to have a variety of biochemical and physiological effects. It can improve blood flow to the brain, protect neuronal cells from oxidative stress, and increase acetylcholine levels. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One advantage of using 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A in lab experiments is its ability to improve cognitive function in animal models. This makes it a useful tool for studying the mechanisms of cognitive impairment and potential treatments for cognitive disorders. However, there are also limitations to using 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A in lab experiments. For example, it can be difficult to control dosages and ensure consistent results across different studies.
Future Directions
There are many potential future directions for research on 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A. One area of interest is its potential as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is its use in combination with other drugs or therapies to improve cognitive function. Additionally, there is ongoing research into the safety and efficacy of 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A as a treatment for Alzheimer's disease and other cognitive disorders.
Synthesis Methods
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A can be extracted from the Huperzia serrata plant or synthesized in a laboratory setting. The most common synthesis method involves the use of acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of acetylcholine in the brain. This process leads to an increase in acetylcholine levels, which is thought to improve cognitive function.
Scientific Research Applications
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A has been extensively studied for its potential as a treatment for Alzheimer's disease and other cognitive disorders. In vitro studies have shown that 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A can protect neuronal cells from oxidative stress and improve cognitive function. Animal studies have also shown promising results, with 6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline A improving memory and learning in rats and mice.
properties
CAS RN |
121064-15-1 |
|---|---|
Product Name |
6,7-Dimethoxy-1,3,3-trimethyl-3,4-dihydroisoquinoline |
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
6,7-dimethoxy-1,3,3-trimethyl-4H-isoquinoline |
InChI |
InChI=1S/C14H19NO2/c1-9-11-7-13(17-5)12(16-4)6-10(11)8-14(2,3)15-9/h6-7H,8H2,1-5H3 |
InChI Key |
GHDJZAVHDPGMGK-UHFFFAOYSA-N |
SMILES |
CC1=NC(CC2=CC(=C(C=C12)OC)OC)(C)C |
Canonical SMILES |
CC1=NC(CC2=CC(=C(C=C12)OC)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



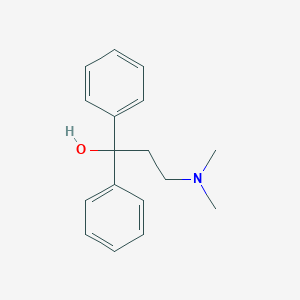
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
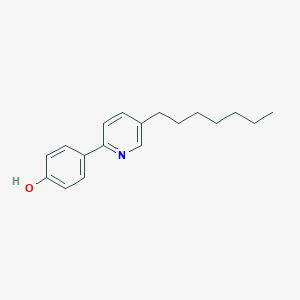
![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
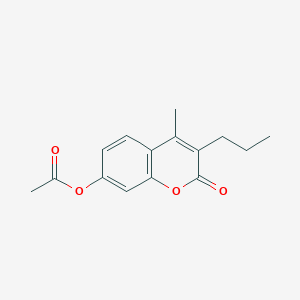
![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
